Enniatin B

Overview

Description

Enniatin B is a mycotoxin produced by Fusarium fungi. It is a well-known antibacterial, antihelmintic, antifungal, herbicidal, and insecticidal compound. This compound is commonly found as a contaminant in several food commodities, particularly in cereal grains, where it often co-occurs with other mycotoxins .

Mechanism of Action

Target of Action

Enniatin B, a secondary metabolism product by Fusarium fungi , primarily targets the calcium ion (Ca2+) channels of the plasma membrane . It interacts with store-operated channels (SOC) and mitochondrial permeability transition pore . It also inhibits acyl-CoA: cholesterol acyltransferase (ACAT) activity .

Mode of Action

this compound’s mode of action is mainly due to its ionophoric characteristics . It causes an acute Ca2+ depletion from intracellular pools and a significant Ca2+ influx from the extracellular media through SOC . It seems to affect thapsigargin-dependent pools similarly to the mitochondrial uncoupler carbonyl cyanide 4- (trifluoromethoxy) phenylhydrazone (FCCP) .

Biochemical Pathways

this compound affects the biochemical pathways involving Ca2+ fluxes and mitochondrial function . It causes an acute Ca2+ depletion from intracellular pools and a significant Ca2+ influx from the extracellular media through SOC . It also affects mitochondrial Ca2+ fluxes .

Result of Action

this compound exerts cytotoxic activities by inducing mitochondrial modifications and cell cycle disruption, finally resulting in apoptotic cell death . It has a potent mammalian cytotoxic activity . It also induces the opening of the mitochondrial permeability transition pore .

Action Environment

The action of this compound can be influenced by environmental factors. It has been found as a contaminant in several food commodities, particularly in cereal grains . The co-exposure in vitro with other mycotoxins enhances its toxic potential through synergic effects, depending on the concentrations tested .

Preparation Methods

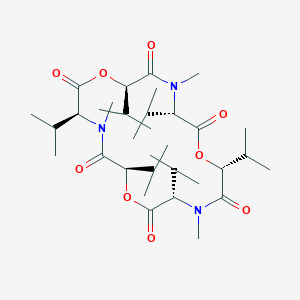

Synthetic Routes and Reaction Conditions: Enniatin B is a cyclohexadepsipeptide composed of alternating residues of three N-methyl amino acids and three hydroxy acids. The biosynthesis of this compound involves a multifunctional enzyme called enniatin synthetase. This enzyme facilitates the cyclization of the peptide, forming the characteristic hexadepsipeptide structure .

Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Fusarium species under controlled conditions to maximize the yield of the mycotoxin. The fungi are grown in nutrient-rich media, and the this compound is extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Enniatin B undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced forms of this compound, and substituted this compound analogs .

Scientific Research Applications

Toxicological Studies

Enniatin B has been extensively studied for its toxicological effects. Research indicates that ENNB exhibits significant toxicity in various animal models, particularly in mice.

- Genotoxicity : ENNB has been shown to induce genotoxic effects in bone marrow and liver cells after acute exposure, although repeated exposure did not yield similar results. The No Observed Adverse Effect Level (NOAEL) for females is 0.18 mg/kg body weight per day, while for males it is 1.8 mg/kg body weight per day .

- Immunotoxicity : Studies have reported immunotoxic effects in both genders, with notable suppression of immune function observed in males .

Antimicrobial Properties

This compound demonstrates a broad spectrum of antimicrobial activity:

- Antibacterial Activity : ENNB has been effective against various human pathogens, showcasing its potential as an antibacterial agent . Its mechanism involves ionophoric activity, which disrupts mitochondrial function by increasing cation permeability .

- Antifungal Activity : ENNB has shown efficacy against fungi such as Botrytis cinerea, inhibiting spore germination and growth .

Insecticidal Activity

Research has confirmed the insecticidal properties of ENNB against several insect species, including mosquito larvae (Aedes aegypti) and the spruce budworm (Choristoneura fumiferana). These findings suggest potential applications in agricultural pest management .

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound:

- Cytotoxicity : ENNB has been observed to inhibit the proliferation of cancer cells through various mechanisms, including the inhibition of multidrug resistance proteins like P-glycoprotein . This suggests that ENNB could enhance the efficacy of existing chemotherapeutic agents.

- Mechanism of Action : The compound's ability to induce apoptosis and inhibit cell migration makes it a candidate for further investigation in cancer therapy .

Biochemical Applications

This compound's biochemical properties include:

- Cholesterol Regulation : It inhibits acyl-CoA:cholesterol acyltransferase (ACAT), which may aid in the treatment of hypercholesterolemia . This inhibition leads to decreased triglyceride biosynthesis and reduced free fatty acid levels in liver cells.

- Reactive Oxygen Species Production : ENNB can produce reactive oxygen species that impact cellular viability and may influence embryonic development in animal models .

Potential Health Risks

Despite its applications, this compound poses health risks due to its toxicity:

- Dietary Exposure : Recent assessments indicate that dietary exposure to ENNB through contaminated food sources could pose health risks, necessitating further research into safe levels and regulatory measures .

- Impacts on Reproductive Health : Studies have suggested that ENNB may impair reproductive functions in livestock and affect gut microbiota diversity in piglets when combined with other mycotoxins like deoxynivalenol (DON) .

Comparison with Similar Compounds

Enniatin A: Similar structure but different amino acid residues.

Enniatin A1: Contains additional methyl groups compared to enniatin B.

Enniatin B1: A close analog with slight variations in its amino acid composition.

This compound’s unique properties and wide range of applications make it a compound of significant interest in various fields of scientific research.

Biological Activity

Enniatin B (ENN B) is a mycotoxin produced by various species of Fusarium fungi. It has garnered significant attention due to its diverse biological activities, including antimicrobial, insecticidal, and cytotoxic effects. This article synthesizes current research findings on the biological activity of ENN B, highlighting its mechanisms of action, cytotoxicity across different cell lines, and potential therapeutic applications.

Overview of Biological Activities

ENN B exhibits a wide range of biological activities, including:

- Antibacterial Activity : ENN B has shown effectiveness against several human pathogens, suggesting potential applications in treating bacterial infections.

- Insecticidal Properties : Studies have demonstrated that ENN B can affect various insect species, including mosquito larvae and certain agricultural pests.

- Cytotoxic Effects : Research indicates that ENN B induces cell death in various human cell lines, making it a candidate for further investigation in cancer therapy.

Ionophoric Activity

ENN B acts as an ionophore, facilitating the transport of potassium ions across cellular membranes. This property can disrupt mitochondrial functions, leading to decreased mitochondrial membrane potential and ultimately resulting in apoptotic cell death .

Enzyme Inhibition

One significant mechanism involves the inhibition of acyl-CoA: cholesterol acyltransferase (ACAT), which is crucial for cholesterol metabolism. This inhibition may have implications for treating conditions like atherosclerosis .

Cytotoxicity Studies

Numerous studies have evaluated the cytotoxic effects of ENN B across various cell lines. The following table summarizes key findings from these studies:

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of ENN B. For instance, it was observed that ENN B could induce cell cycle arrest in HepG2 cells, leading to increased apoptosis rates. In a study by Prosperini et al., ENN B treatment resulted in significant G0/G1 phase accumulation in murine macrophages, indicating its anti-proliferative effects .

Combined Effects with Other Mycotoxins

Research has also explored the combined effects of ENN B with other mycotoxins like deoxynivalenol (DON). In one study, the combination was found to significantly increase cell death compared to controls, suggesting that co-exposure to multiple mycotoxins may exacerbate toxicity .

Implications for Human Health

The presence of ENN B in food products raises concerns about its potential health impacts. Given its cytotoxic properties and ability to disrupt cellular functions, ongoing research is essential to fully understand its implications for human health and safety.

Properties

IUPAC Name |

(3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H57N3O9/c1-16(2)22-31(40)43-26(20(9)10)29(38)35(14)24(18(5)6)33(42)45-27(21(11)12)30(39)36(15)23(17(3)4)32(41)44-25(19(7)8)28(37)34(22)13/h16-27H,1-15H3/t22-,23-,24-,25+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIZMDSVSLSIMSC-VYLWARHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H57N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30891862 | |

| Record name | Enniatin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

639.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917-13-5 | |

| Record name | Enniatin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000917135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enniatin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENNIATIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H02S2TZR95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.